molecular formula C15H11F2N3O2S B2552550 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide CAS No. 851988-45-9

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

Cat. No.: B2552550
CAS No.: 851988-45-9
M. Wt: 335.33
InChI Key: CBBOQNFHQWXAEY-UHFFFAOYSA-N
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Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a benzothiazole-derived hydrazide characterized by a 4,6-difluoro-substituted benzothiazole core linked to a 2-methoxybenzohydrazide moiety. Its synthesis likely involves condensation of 2-methoxybenzohydrazide with a 4,6-difluoro-1,3-benzothiazol-2-yl precursor, following methodologies analogous to related hydrazide derivatives .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-11-5-3-2-4-9(11)14(21)19-20-15-18-13-10(17)6-8(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBOQNFHQWXAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with difluoro groups and a hydrazide functional group. Its chemical formula is C15H13F2N3OC_{15}H_{13}F_2N_3O, and it possesses distinct physicochemical properties that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The initial step involves the condensation of 4,6-difluoro-1,3-benzothiazole with 2-methoxybenzohydrazide in the presence of an acid catalyst.
  • Purification : The crude product is purified using recrystallization techniques or chromatography to yield the final compound in high purity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in several studies. It has been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Mechanism of Action :

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against resistant strains .
  • Anticancer Research : Another study focused on the anticancer properties of the compound against human breast cancer cell lines. The findings revealed that treatment with this hydrazide led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Name MIC (µg/mL) Activity Type
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide25Antimicrobial
N'-(5-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide30Anticancer

This compound shows enhanced activity compared to its analogs due to the presence of difluoro substitutions which may influence its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzothiazole + benzohydrazide 4,6-difluoro (Bz); 2-methoxy (Bz) –NH–NH–CO–, C=S (thione tautomer)
N'-(4,6-Difluoro-Bz-thiazol-2-yl)benzohydrazide Benzothiazole + benzohydrazide 4,6-difluoro (Bz); H (Bz) –NH–NH–CO–
N'-(4,6-Difluoro-Bz-thiazol-2-yl)propanehydrazide Benzothiazole + aliphatic hydrazide 4,6-difluoro (Bz); propane chain –NH–NH–CO– (aliphatic)
2-Methoxybenzohydrazide Benzohydrazide only 2-methoxy (Bz) –NH–NH–CO–
N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide Benzothiazole + sulfonylhydrazide 4-fluoro (Ph); sulfonyl group –SO₂–NH–NH–CO–

Key Observations :

  • Electron-Withdrawing Groups: The 4,6-difluoro substitution on the benzothiazole enhances metabolic stability and may influence π-π stacking in receptor binding compared to non-fluorinated analogues .
  • Sulfonyl vs. Carbonyl : Sulfonylhydrazides (e.g., ) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, whereas the target compound’s carbonyl group may favor tautomerization (thione vs. thiol forms) as seen in related triazole derivatives .
Spectral Data:
  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch at ~1660 cm⁻¹ (hydrazide) and absence of S–H bands (~2500 cm⁻¹), confirming thione tautomerization similar to triazoles in .
    • Sulfonylhydrazides: Strong S=O stretches at ~1350–1200 cm⁻¹, absent in the target compound .
  • NMR :
    • The NH proton in the target compound may resonate downfield (δ ~9.40 ppm, DMSO-d₆) due to electron-withdrawing fluorine atoms, comparable to N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide .

Challenges and Contradictions

  • Synthetic Yields : Condensation reactions (e.g., ) often require precise stoichiometry; substituents like methoxy may reduce reactivity compared to electron-deficient aldehydes .

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